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Compound of Interest

Compound Name: BKT140

Cat. No.: B8084968 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BKT140 (motixafortide), a novel CXCR4

antagonist, with other alternatives, supported by experimental data from independent validation

studies.

Executive Summary
BKT140 is a potent and selective peptide inhibitor of the CXC Chemokine Receptor 4

(CXCR4).[1][2] Its mechanism of action centers on its high-affinity binding and slow dissociation

from the CXCR4 receptor, effectively disrupting the CXCL12/CXCR4 signaling axis.[1][3][4]

This axis is crucial for the retention of hematopoietic stem cells (HSCs) within the bone marrow

and is also implicated in the progression and survival of various cancers.[2][5][6] Independent

studies have validated BKT140's efficacy in mobilizing HSCs for autologous transplantation

and have demonstrated its potential as an anti-cancer agent. This guide will compare BKT140
primarily with plerixafor, another CXCR4 antagonist, and provide detailed experimental

evidence of its mechanism of action.
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Feature
BKT140
(Motixafortide)

Plerixafor
(AMD3100)

Reference(s)

Target CXCR4 CXCR4 [1][5]

Binding Affinity (IC50) ~1 nmol/L 51 - 651 nmol/L [1]

Binding Affinity (Kd) 4 nmol/L 84 nmol/L [3][4][5]

Dissociation Rate Very slow Rapidly reversible [1][4]

Cell Migration

Inhibition (IC50)
0.5 - 2.5 nmol/L 51 ± 17 nmol/L [1]

Mechanism of Action: The CXCL12/CXCR4 Signaling
Pathway
BKT140 acts as a competitive antagonist at the CXCR4 receptor, preventing its interaction with

its natural ligand, CXCL12 (also known as SDF-1). The prolonged receptor occupancy by

BKT140, due to its slow dissociation rate, leads to a sustained inhibition of the downstream

signaling pathways that are normally activated by CXCL12. These pathways are integral to cell

trafficking, survival, and proliferation.
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Caption: BKT140 competitively inhibits the binding of CXCL12 to the CXCR4 receptor.
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In Vitro Studies
Independent in vitro studies have demonstrated BKT140's potent inhibition of the

CXCL12/CXCR4 axis.

Experiment Cell Line(s) Key Finding Reference(s)

Colony Forming

Capacity

Non-small cell lung

cancer (NSCLC) cells

BKT140 reduced the

colony-forming

capacity of NSCLC

cells.

[2][6][7]

Proliferation Assays NSCLC cells

Demonstrated both

cytotoxic and

cytostatic properties

for BKT140.

[6][7]

Apoptosis Induction

Acute Myeloid

Leukemia (AML) and

Multiple Myeloma

(MM) cells

BKT140 specifically

triggers CXCR4-

dependent cell death.

[8]

In Vivo Animal Studies
Pre-clinical studies in animal models have validated the efficacy of BKT140 in mobilizing

hematopoietic stem cells and in anti-tumor activity.
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Animal Model Treatment Key Finding Reference(s)

Mice
Single injection of

BKT140 (12 mg/kg)

Induced a robust

(250-fold) and

sustained increase in

hematopoietic stem

cell (HSC) progenitors

in the peripheral

blood.

[1][3]

Mice
BKT140 + G-CSF vs.

Plerixafor + G-CSF

The combination of

BKT140 and G-CSF

was more effective at

mobilizing HSCs than

plerixafor and G-CSF.

[1][3]

Mice (NSCLC

xenografts)

Subcutaneous

administration of

BKT140

Significantly delayed

the development of

H460 xenografts.

[2][6][7]

Mice (AML and MM

xenografts)

Subcutaneous

injections of BKT140

Significantly reduced

the growth of human

AML and MM

xenografts in a dose-

dependent manner.

[8]

Clinical Studies
A phase I clinical trial in patients with multiple myeloma has provided human data on the safety

and efficacy of BKT140 for stem cell mobilization.
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Study Phase Patient Population Key Finding(s) Reference(s)

Phase I
18 patients with

multiple myeloma

BKT140 was well

tolerated with no

grade 3 or 4 toxicity. A

single 0.9 mg/kg dose

resulted in a robust

mobilization and

collection of CD34+

cells (20.6 ± 6.9 x

10^6/kg). The median

time to neutrophil and

platelet recovery was

12 and 14 days,

respectively.

[1][5]

Experimental Protocols
In Vivo Mouse Study: Hematopoietic Stem Cell
Mobilization

Objective: To compare the HSC mobilization capacity of BKT140 and plerixafor, alone and in

combination with G-CSF.

Animal Model: C57BL/6 mice.

Treatment Groups:

BKT140 (12 mg/kg, single subcutaneous injection)

Plerixafor (3.2 mg/kg, single subcutaneous injection)

G-CSF (5 µ g/mouse/day for 5 days)

G-CSF (5 days) + BKT140 (12 mg/kg on day 5)

G-CSF (5 days) + Plerixafor (3.2 mg/kg on day 5)
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Sample Collection: Peripheral blood was collected at 0, 2, 4, and 8 hours after the final

injection.

Analysis: The number of colony-forming cells (CFCs) in the blood was determined using a

CFC assay to quantify mobilized progenitor cells.[1]
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Caption: Workflow for the in vivo mouse study of HSC mobilization.

Phase I Clinical Trial: Stem Cell Mobilization in Multiple
Myeloma Patients

Objective: To assess the safety and CD34+ cell mobilization capacity of BKT140 in multiple

myeloma patients undergoing autologous stem cell transplantation.

Study Design: Phase I, non-randomized, open-label, dose-escalation, multicenter study.

Patient Population: 18 patients with multiple myeloma.
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Treatment Regimen:

Cyclophosphamide (3-4 g/m²) on day 0.

G-CSF (5 µg/kg/day) starting on day 5.

A single subcutaneous injection of BKT140 (dose escalation cohorts: 0.006, 0.03, 0.1, 0.3,

and 0.9 mg/kg) on day 10.

Assessments:

Safety monitoring up to 7 days post-collection.

Pharmacokinetic and pharmacodynamic assessments at multiple time points up to 24

hours post-BKT140 administration.

CD34+ cell counts in peripheral blood and apheresis product.

Endpoints:

Primary: Safety and tolerability.

Secondary: Number of CD34+ cells mobilized and collected, time to neutrophil and platelet

engraftment post-transplantation.[1][5]
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Caption: Workflow for the Phase I clinical trial of BKT140.
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Conclusion
Independent validation studies consistently demonstrate that BKT140 is a highly potent

CXCR4 antagonist with a distinct pharmacological profile compared to plerixafor, characterized

by higher binding affinity and slower dissociation. This translates to robust and sustained

mobilization of hematopoietic stem cells, as evidenced in both preclinical and clinical settings.

Furthermore, emerging data suggest a direct anti-tumor effect of BKT140, warranting further

investigation into its therapeutic potential in oncology. The provided experimental data and

protocols offer a solid foundation for researchers and drug development professionals to

evaluate the mechanism of action and potential applications of BKT140.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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